3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 82433-00-9
VCID: VC3936099
InChI: InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)9-6-10(11(13)14)16-12-9/h2-6H,1H3,(H,13,14)
SMILES: COC1=CC=CC(=C1)C2=NSC(=C2)C(=O)O
Molecular Formula: C11H9NO3S
Molecular Weight: 235.26 g/mol

3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid

CAS No.: 82433-00-9

Cat. No.: VC3936099

Molecular Formula: C11H9NO3S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid - 82433-00-9

Specification

CAS No. 82433-00-9
Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
IUPAC Name 3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)9-6-10(11(13)14)16-12-9/h2-6H,1H3,(H,13,14)
Standard InChI Key KBPCJBDIDCORHE-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NSC(=C2)C(=O)O
Canonical SMILES COC1=CC=CC(=C1)C2=NSC(=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid (C11_{11}H9_{9}NO3_{3}S) features a planar isothiazole core with distinct electronic effects imposed by the methoxy and carboxylic acid substituents. The methoxy group at the 3-position of the phenyl ring donates electron density through resonance, while the carboxylic acid at the 5-position introduces polarity and hydrogen-bonding capability.

Key Physicochemical Properties

  • Molecular Weight: 235.26 g/mol

  • Melting Point: Estimated 210–215°C (based on analogous isothiazole derivatives) .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) due to the carboxylic acid group .

  • Hydrogen Bonding: Two hydrogen bond acceptors (carbonyl oxygen, sulfur) and one donor (carboxylic acid) .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid typically proceeds via hydrolysis of its ethyl ester precursor. A validated method involves:

  • Ester Hydrolysis:

    • Reagents: Sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).

    • Conditions: Reflux in tetrahydrofuran (THF)/ethanol (1:1 v/v) for 3 hours, followed by acidification to pH 1–2 .

    • Yield: Up to 96% after purification .

Reaction Scheme:

Ethyl 3-(3-Methoxyphenyl)isothiazole-5-carboxylateNaOH, ΔTHF/EtOH3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid\text{Ethyl 3-(3-Methoxyphenyl)isothiazole-5-carboxylate} \xrightarrow[\text{NaOH, Δ}]{\text{THF/EtOH}} \text{3-(3-Methoxyphenyl)isothiazole-5-carboxylic acid}

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents enhance intermediate solubility and reaction homogeneity .

  • pH Control: Maintaining mild acidic conditions during hydrolysis prevents decarboxylation .

  • Temperature: Reflux conditions (70–80°C) ensure complete conversion without side reactions .

Applications in Pharmaceutical and Industrial Research

Pharmaceutical Development

  • Neurological Agents: The methoxyphenyl group may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug synthesis .

  • Antimicrobial Scaffolds: Functionalization at the 5-position could yield novel antibiotics targeting resistant strains .

Material Science

Incorporating this compound into polymers improves thermal stability (e.g., 10–15°C increase in degradation temperature) , beneficial for high-performance coatings.

Agricultural Chemistry

As a precursor to herbicides, its electron-rich aromatic system may disrupt plant growth pathways. Field trials on analogs show 80% weed suppression at 2 kg/ha .

Future Research Directions

  • Mechanistic Studies: Elucidate HDAC or kinase inhibition pathways via molecular docking.

  • Derivatization: Synthesize amide or ester analogs to optimize pharmacokinetics.

  • In Vivo Testing: Evaluate toxicity and efficacy in rodent models for inflammation and cancer.

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